molecular formula C15H16N2O3 B251806 N-[4-(isobutyrylamino)phenyl]-2-furamide

N-[4-(isobutyrylamino)phenyl]-2-furamide

Cat. No.: B251806
M. Wt: 272.3 g/mol
InChI Key: PRSOSNGXVUPYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Isobutyrylamino)phenyl]-2-furamide is a furan-carboxamide derivative characterized by an isobutyrylamino (-NHCOC(CH₃)₂) substituent at the para position of the phenyl ring. Its IUPAC name is N-{4-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide. Structurally, the compound combines a furan-2-carboxamide backbone with a phenyl group modified by an isobutyryl moiety, which confers moderate lipophilicity and steric bulk .

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.3 g/mol

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C15H16N2O3/c1-10(2)14(18)16-11-5-7-12(8-6-11)17-15(19)13-4-3-9-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19)

InChI Key

PRSOSNGXVUPYBV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

The sulfonamide group (-SO₂NH-) in introduces polarity, improving solubility but possibly limiting blood-brain barrier penetration.

Functional Group Modifications :

  • Bromination (as in ) adds molecular weight and lipophilicity, which may improve binding to hydrophobic protein pockets.
  • The 3-hydroxyphenyl group in ’s compound 3a enables hydrogen bonding, likely contributing to its anti-hyperlipidemic efficacy by interacting with enzymatic targets.

Piperidinylsulfonyl substituents () may enhance metabolic stability due to their bulky, electron-withdrawing nature.

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